

# Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole-Based Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(4-*iodo*-3-*methyl*-1*H*-pyrazol-1-*yl*)propanoic acid

**Cat. No.:** B1318192

[Get Quote](#)

## Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".<sup>[1][2]</sup> This designation stems from its remarkable versatility and metabolic stability, which allows it to serve as the foundation for a multitude of compounds with a wide spectrum of pharmacological activities.<sup>[1][3]</sup> Pyrazole-based drugs have been successfully developed for a range of diseases, most notably as inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.<sup>[1][4][5]</sup> The success of drugs like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor) underscores the importance of this scaffold.<sup>[1]</sup>

High-throughput screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate the activity of a biological target.<sup>[6]</sup> Given the proven therapeutic potential of pyrazole-based compounds, the development of robust and reliable HTS assays is paramount for efficiently exploring new chemical space and identifying the next generation of pyrazole-based therapeutics.<sup>[7]</sup>

This guide provides a detailed overview of established HTS assays suitable for screening pyrazole compound libraries. It is designed for researchers and drug discovery professionals,

offering not just step-by-step protocols but also the scientific rationale behind key experimental choices to ensure data integrity and successful campaign outcomes.

## Section 1: Foundational Principles of HTS Assay Design

The success of any HTS campaign hinges on the quality of the assay. A well-designed assay must be robust, reproducible, and sensitive enough to distinguish true biological signals from experimental noise.<sup>[8]</sup> Assays for HTS can be broadly categorized into two types: biochemical (target-based) and cell-based (phenotypic).<sup>[9]</sup>

- **Biochemical Assays:** These assays utilize purified components (e.g., an enzyme and its substrate) in a cell-free system to directly measure the interaction between a compound and its molecular target.<sup>[6]</sup> They are advantageous for their simplicity, lower variability, and direct confirmation of target engagement.
- **Cell-Based Assays:** These assays measure a compound's effect on a cellular phenotype or pathway in the context of a living cell.<sup>[10]</sup> They provide more physiologically relevant data, accounting for factors like cell permeability and off-target effects, but can exhibit higher variability.<sup>[11]</sup>

A crucial metric for validating an HTS assay is the Z'-factor (Z-prime). This statistical parameter provides a quantitative measure of the separation between the distributions of positive and negative controls, thereby assessing the quality and reliability of the assay.<sup>[12]</sup><sup>[13]</sup>

The Z'-factor is calculated using the means ( $\mu$ ) and standard deviations ( $\sigma$ ) of the positive (p) and negative (n) controls:

| Z'-Factor Value | Assay Quality Interpretation                                                            |
|-----------------|-----------------------------------------------------------------------------------------|
| > 0.5           | An excellent assay, highly suitable for HTS. <sup>[12]</sup><br><sup>[14]</sup>         |
| 0 to 0.5        | A marginal assay; may be acceptable but requires careful data analysis. <sup>[12]</sup> |
| < 0             | A poor assay, unsuitable for HTS. <sup>[12]</sup>                                       |

An assay must be rigorously optimized to achieve a Z'-factor of  $\geq 0.5$  before commencing a full-scale screening campaign.[15] This process involves optimizing reagent concentrations, incubation times, and instrument settings.[16][17]

## Section 2: Target-Based Assays for Pyrazole Kinase Inhibitors

Protein kinases are one of the most successfully drugged target classes, and pyrazole derivatives have proven to be particularly effective inhibitors.[5][18] HTS assays for kinase inhibitors typically measure the consumption of ATP or the generation of ADP, the universal products of the kinase reaction.[19][20]

### Luminescence-Based Kinase Activity Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced.[19] It is a homogeneous "mix-and-read" assay with a stable luminescent signal, making it highly suitable for HTS.[20] The principle involves a two-step reaction: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted into ATP, which is then used by a luciferase to generate a light signal directly proportional to kinase activity.[19][20] A potent pyrazole inhibitor will block the kinase, leading to low ADP production and a weak luminescent signal.[19]

Detailed Protocol: 384-Well ADP-Glo™ Kinase Assay

Objective: To identify pyrazole-based inhibitors of a specific protein kinase.

Materials:

- Purified Kinase and its specific Substrate
- Ultra-Pure ATP
- Pyrazole Compound Library (in DMSO)
- Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA)
- ADP-Glo™ Reagent (Promega)

- Kinase Detection Reagent (Promega)
- White, opaque, low-volume 384-well plates
- Automated liquid handler or multichannel pipettes
- Plate-reading luminometer

**Methodology:**

- Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 20-50 nL of each pyrazole compound from the library source plate to the 384-well assay plate. Dispense an equivalent volume of DMSO into control wells (positive and negative).
- Enzyme Preparation: Prepare a solution of the kinase in kinase reaction buffer at 2X the final desired concentration.
- Enzyme Addition: Add 2.5  $\mu$ L of the 2X kinase solution to all wells containing test compounds and to the positive control wells. Add 2.5  $\mu$ L of kinase reaction buffer without the enzyme to the negative control (no enzyme) wells.
- Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
- Reaction Initiation: Prepare a 2X solution of ATP and substrate in kinase reaction buffer. Initiate the kinase reaction by adding 2.5  $\mu$ L of this solution to all wells. The final reaction volume is 5  $\mu$ L.
- Kinase Reaction: Cover the plate and incubate for 1 hour at room temperature.
- Reaction Termination & ATP Depletion: Add 5  $\mu$ L of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]
- ADP to ATP Conversion & Signal Generation: Add 10  $\mu$ L of Kinase Detection Reagent to all wells. This reagent converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[21]

- Data Acquisition: Read the luminescence signal using a plate luminometer with an integration time of 0.5 to 1 second per well.

## Fluorescence Polarization (FP) Kinase Assay

Fluorescence Polarization (FP) is a versatile technique used to monitor binding events in solution.<sup>[22]</sup> For kinase assays, a competitive immunoassay format is often used.<sup>[23]</sup> In this setup, a fluorescently labeled phosphopeptide (tracer) is bound to a specific anti-phosphopeptide antibody, resulting in a high FP signal. The kinase reaction produces an unlabeled phosphopeptide product, which competes with the tracer for antibody binding. This displacement causes the tracer to tumble more rapidly, leading to a decrease in the FP signal.<sup>[23][24]</sup> Therefore, high kinase activity results in a low FP signal, and inhibition by a pyrazole compound preserves the high FP signal.

[Click to download full resolution via product page](#)

## Section 3: Phenotypic Cell-Based Assays

Phenotypic screens assess the effects of compounds on whole cells, offering insights into efficacy in a more complex biological system.<sup>[10]</sup> A fundamental phenotypic screen for pyrazole libraries, especially those designed as anticancer agents, is the cell viability assay.<sup>[1][25]</sup>

### Cell Viability Assay (MTT/MTS or Luminescence)

Cell viability assays measure the overall health of a cell population after compound treatment.

<sup>[26]</sup>

- MTT/MTS Assays: These are colorimetric assays where mitochondrial reductases in viable cells convert a tetrazolium salt (MTT or MTS) into a colored formazan product. The amount of color is proportional to the number of living cells.<sup>[1]</sup>
- ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): This is a highly sensitive method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.<sup>[10]</sup> A luciferase enzyme uses the ATP to generate a luminescent signal that is proportional to the number of viable cells.

## Detailed Protocol: 384-Well Luminescence Cell Viability Assay

Objective: To identify pyrazole compounds that reduce the viability of a cancer cell line.

### Materials:

- Cancer Cell Line (e.g., HCT116, A549)
- Complete Cell Culture Medium (e.g., DMEM + 10% FBS)
- Pyrazole Compound Library (in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)
- White, opaque, clear-bottom 384-well cell culture plates
- Automated liquid handler or multichannel pipettes
- Plate-reading luminometer
- CO<sub>2</sub> Incubator (37°C, 5% CO<sub>2</sub>)

### Methodology:

- Cell Seeding: Harvest and count cells. Dilute the cells in complete medium to a pre-optimized density (e.g., 1,000-5,000 cells/well) and dispense 40 µL into each well of the 384-well plate.
- Cell Adherence: Incubate the plate for 18-24 hours in a CO<sub>2</sub> incubator to allow cells to attach and resume growth.
- Compound Treatment: Add 50-100 nL of pyrazole compounds and controls (DMSO for negative control, a known cytotoxic drug like staurosporine for positive control) to the wells.
- Incubation: Return the plate to the incubator and treat the cells for a specified period, typically 48 to 72 hours.[\[1\]](#)

- Reagent Equilibration: Remove the CellTiter-Glo® reagent from the freezer and allow it to equilibrate to room temperature.
- Assay Procedure: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
- Lysis and Signal Generation: Add 20  $\mu$ L of CellTiter-Glo® Reagent to each well. This will lyse the cells and initiate the luminescent reaction.
- Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete lysis. Then, let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Read the luminescence on a plate luminometer. The signal is inversely proportional to the cytotoxic/cytostatic effect of the compound.

## Section 4: HTS Workflow and Data Analysis

A successful HTS campaign follows a structured workflow, from initial screening to hit confirmation.

```
// Nodes LibPrep [label="Compound Library\nPreparation", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Primary [label="Primary Screen\n(Single Concentration)",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataQC [label="Data Analysis & QC\n(Z'-factor, Hit  
Picking)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResp [label="Dose-  
Response\nConfirmation (IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary  
[label="Secondary / Orthogonal\nAssays", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR  
[label="Hit-to-Lead & SAR", fillcolor="#EA4335", fontcolor="#FFFFFF"];  
  
// Edges LibPrep -> Primary; Primary -> DataQC; DataQC -> DoseResp [label="Primary Hits"];  
DoseResp -> Secondary [label="Confirmed Hits"]; Secondary -> SAR [label="Validated Hits"]; }  
endsnippet  
Caption: A typical workflow for a high-throughput screening (HTS) campaign.
```

- Primary Screen: The entire pyrazole library is screened at a single, high concentration (e.g., 10-20  $\mu$ M) to identify initial "hits".

- Data Analysis & QC: Raw data from the primary screen is normalized. Each plate is evaluated using the Z'-factor to ensure validity.[\[15\]](#) Hits are typically defined as compounds that produce a signal greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).
- Dose-Response Confirmation: Hits from the primary screen are re-tested in the same assay over a range of concentrations (e.g., an 8-point titration). This confirms the activity and determines the potency ( $IC_{50}$ ) of the compound.
- Secondary & Orthogonal Assays: Confirmed hits are tested in different assays to validate their mechanism of action and rule out artifacts. For example, a hit from a biochemical kinase assay might be tested in a cell-based assay to confirm cell permeability and on-target activity.[\[16\]](#)[\[27\]](#)
- Hit-to-Lead: The most promising, validated hits are selected for chemical optimization to improve potency, selectivity, and drug-like properties.

## Conclusion

The pyrazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The successful identification of potent and selective pyrazole-based compounds through HTS is critically dependent on the selection and rigorous validation of appropriate assays. By employing robust, well-characterized biochemical and cell-based assays, such as the luminescent and fluorescence polarization methods described, researchers can efficiently screen large libraries and identify promising lead candidates. Adherence to strict quality control measures, particularly the Z'-factor, and a logical progression from primary screening to hit validation are essential for the success of any drug discovery campaign.

## References

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. *Journal of Biomolecular Screening*, 4(2), 67–73. Available at: [\[Link\]](#)
- On HTS: Z-factor. (2023). Vertex AI Search.
- Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.

- Wikipedia. (n.d.). Z-factor. Available at: [\[Link\]](#)
- Seethala, R., & Menzel, R. (2000). Fluorescence polarization competition immunoassay for tyrosine kinases. *Methods in Molecular Biology*, 22, 395-406. Available at: [\[Link\]](#)
- Auld, D. S., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4K $\alpha$  Lipid Kinase. *Probe Reports from the NIH Molecular Libraries Program*. Available at: [\[Link\]](#)
- Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Application Note. Available at: [\[Link\]](#)
- National Center for Advancing Translational Sciences. (2007). Guidance for Assay Development & HTS. Assay Guidance Manual. Available at: [\[Link\]](#)
- Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available at: [\[Link\]](#)
- Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available at: [\[Link\]](#)
- Molecular Devices. (n.d.). Fluorescence Polarization (FP). Available at: [\[Link\]](#)
- Tarigoppula, S., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [\[Link\]](#)
- National Center for Advancing Translational Sciences. (2004-). Assay Guidance Manual. NCBI Bookshelf. Available at: [\[Link\]](#)
- Taveras, A. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. *Anticancer Research*. Available at: [\[Link\]](#)
- Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. *Future Medicinal Chemistry*. Available at: [\[Link\]](#)

- Seethala, R., & Menzel, R. (1998). A fluorescence polarization competition immunoassay for tyrosine kinases. *Analytical Biochemistry*. Available at: [\[Link\]](#)
- Raj, R., et al. (2021). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. *ACS Chemical Neuroscience*. Available at: [\[Link\]](#)
- Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Available at: [\[Link\]](#)
- Nițulescu, G. M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. *ResearchGate*. Available at: [\[Link\]](#)
- Sharma, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. *Molecules*. Available at: [\[Link\]](#)
- Iversen, P. W., et al. (2012). HTS Assay Validation. *Assay Guidance Manual*. Available at: [\[Link\]](#)
- Bielik, A., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3  $\beta$  Inhibitors. *ASSAY and Drug Development Technologies*. Available at: [\[Link\]](#)
- Wikipedia. (n.d.). Fluorescence polarization immunoassay. Available at: [\[Link\]](#)
- Chen, Y., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. *Scientific Reports*. Available at: [\[Link\]](#)
- Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. *Molecules*. Available at: [\[Link\]](#)
- Cetin, C. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. *Combinatorial Chemistry & High Throughput Screening*. Available at: [\[Link\]](#)

- Skvortsov, D. A., et al. (2025). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. *ChemMedChem*. Available at: [\[Link\]](#)
- Mayr, L. M., & Bojanic, D. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. *Drug Discovery Today*. Available at: [\[Link\]](#)
- Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Available at: [\[Link\]](#)
- Varghese, A. M., et al. (2022). Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing. *Scientific Reports*. Available at: [\[Link\]](#)
- Skvortsov, D. A., et al. (2025). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. *ChemMedChem*. Available at: [\[Link\]](#)
- da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against *Trypanosoma cruzi*. *International Journal of Molecular Sciences*. Available at: [\[Link\]](#)
- Uno, Y., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. *SLAS Discovery*. Available at: [\[Link\]](#)
- Kumar, A., et al. (2023). Synthesis, *in silico* modelling, and *in vitro* biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. *Scientific Reports*. Available at: [\[Link\]](#)
- El-Damasy, A. K., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole-Indole. *ACS Omega*. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [[journals.eco-vector.com](http://journals.eco-vector.com)]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [[synapse.patsnap.com](http://synapse.patsnap.com)]
- 7. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [[ar.iiarjournals.org](http://ar.iiarjournals.org)]
- 8. [bellbrooklabs.com](http://bellbrooklabs.com) [bellbrooklabs.com]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- 10. [drugscreening.bocsci.com](http://drugscreening.bocsci.com) [drugscreening.bocsci.com]
- 11. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 12. [assay.dev](http://assay.dev) [assay.dev]
- 13. Z-factor - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [[htds.wordpress.ncsu.edu](http://htds.wordpress.ncsu.edu)]
- 15. [academic.oup.com](http://academic.oup.com) [academic.oup.com]
- 16. [htsc.wustl.edu](http://htsc.wustl.edu) [htsc.wustl.edu]
- 17. Resources for Assay Development and High Throughput Screening - Drug Discovery [[drugdiscovery.msu.edu](http://drugdiscovery.msu.edu)]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 19. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 20. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4K $\alpha$  Lipid Kinase - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]

- 21. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 23. Fluorescence polarization competition immunoassay for tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. labcluster.com [labcluster.com]
- 25. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative high-throughput phenotypic screening of pediatric cancer cell lines identifies multiple opportunities for drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1318192#high-throughput-screening-assays-for-pyrazole-based-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)